2,6-Diphenyl-3-propylpiperidin-4-one
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Overview
Description
2,6-Diphenyl-3-propylpiperidin-4-one is a piperidine derivative with a molecular formula of C20H23NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes a piperidine ring substituted with phenyl and propyl groups.
Mechanism of Action
Target of Action
The primary targets of 2,6-Diphenyl-3-propylpiperidin-4-one are currently unknown. The compound belongs to the class of piperidin-4-one derivatives, which have been found to exhibit various biological properties and have applications as anti-viral, antitumor, and anti-histaminic agents . .
Preparation Methods
The synthesis of 2,6-Diphenyl-3-propylpiperidin-4-one typically involves the reaction of aromatic aldehyde and acetone in the presence of ammonium acetate . Another method includes the reaction of 1-phenylsulfinylpropan-2-one or 1-(4-chlorophenylsulfinyl)propan-2-one with aromatic aldehyde and ammonium acetate . Industrial production methods often utilize bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2,6-Diphenyl-3-propylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often targeting the carbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Diphenyl-3-propylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Comparison with Similar Compounds
2,6-Diphenyl-3-propylpiperidin-4-one can be compared with other piperidine derivatives such as:
2,6-Diphenylpiperidin-4-one: Similar structure but lacks the propyl group.
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one: Contains fluorophenyl groups instead of phenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2,6-Diphenyl-3-propylpiperidin-4-one is a synthetic compound belonging to the piperidine class, characterized by its unique structure which includes two phenyl groups and a propyl chain attached to the piperidine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C20H23NO
- Molecular Weight : 307.40 g/mol
- CAS Number : 127895-87-8
The compound's structure allows it to interact with various biological targets, making it a subject of interest for further pharmacological studies.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with neurotransmitter receptors in the central nervous system, influencing neurotransmitter release and uptake. This interaction may contribute to its observed pharmacological properties, which include:
- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication, although specific mechanisms remain to be elucidated.
- Antitumor Properties : Research suggests potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Antihistaminic Effects : Its structural similarity to known antihistamines may suggest similar pathways of action.
Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antiviral | Inhibition of viral replication | |
Antitumor | Induction of apoptosis in cancer cells | |
Antihistaminic | Modulation of histamine receptors |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,6-Diphenylpiperidin-4-one | Lacks propyl group | Moderate antitumor activity |
1-Methyl-2,6-diphenylpiperidin-4-one | Contains methyl group | Enhanced CNS stimulant effects |
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Fluorinated phenyl groups | Increased antiviral activity |
This comparative analysis highlights how variations in structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
2,6-diphenyl-3-propylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-2-9-17-19(22)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16/h3-8,10-13,17-18,20-21H,2,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCTVXQJBQQGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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